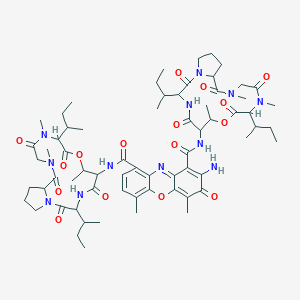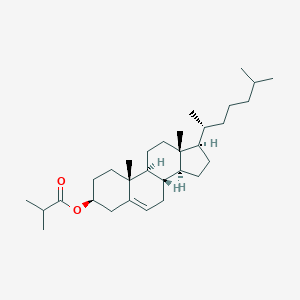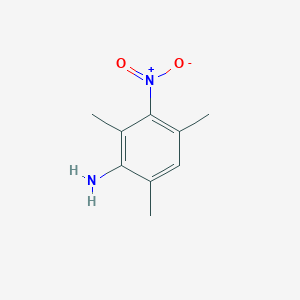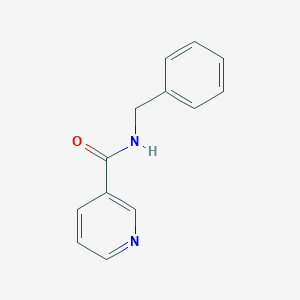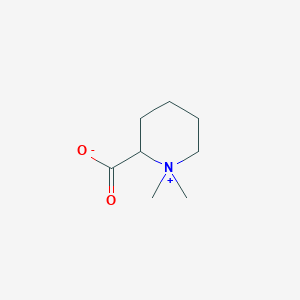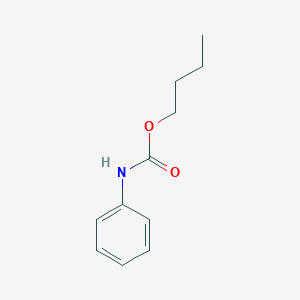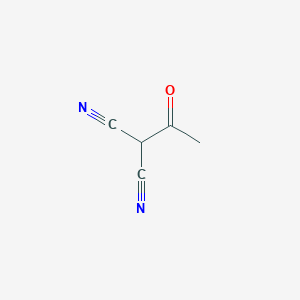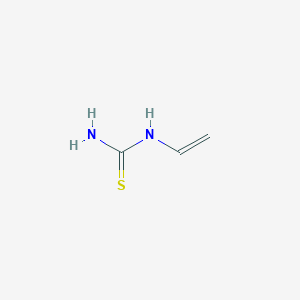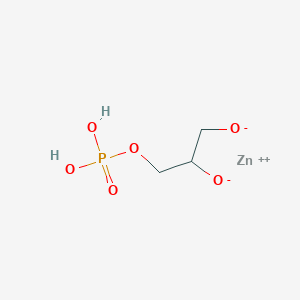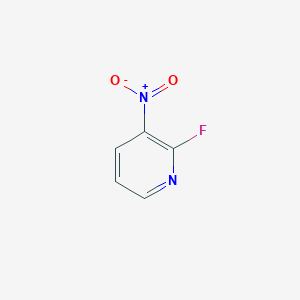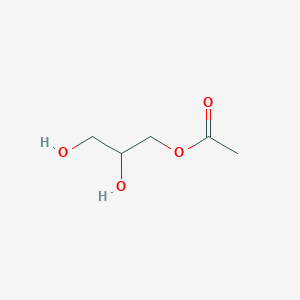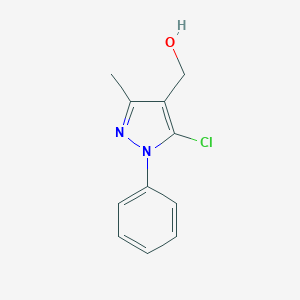
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
説明
Synthesis Analysis
The synthesis of pyrazolines, including compounds similar to “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” typically involves the reaction of chalcones with hydrazines under certain conditions. A new series of pyrazole derivatives can be synthesized under microwave conditions, using ethanol or methanol/glacial acetic acid mixture by the reaction of hydrazines and several kinds of chalcone derivatives. These syntheses are characterized by their efficiency and the potential for high yield under optimized conditions (Sheetal et al., 2018).
Molecular Structure Analysis
Pyrazolines, including this specific compound, are notable for their structural diversity and the ability to modify their molecular structure to enhance their biological activity. The molecular structure analysis often involves spectroscopic methods such as NMR and IR, which help in characterizing the synthesized compounds and confirming their expected structures.
Chemical Reactions and Properties
The chemical reactivity of pyrazoline derivatives allows for their use as intermediates in the synthesis of more complex heterocyclic compounds. They can undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation, to produce a wide range of heterocyclic structures with potential pharmaceutical applications.
Physical Properties Analysis
Pyrazolines, by virtue of their molecular structure, exhibit a range of physical properties that can be tuned by substituting different groups on the pyrazoline ring. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different domains.
Chemical Properties Analysis
The chemical properties of pyrazolines, including “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” are influenced by the presence of functional groups on the pyrazoline core. These properties determine their reactivity, stability, and biological activity. Pyrazolines exhibit a range of activities such as antimicrobial, antioxidant, and anticancer properties, making them valuable in medicinal chemistry (M. Govindaraju et al., 2012).
科学的研究の応用
Application
The compound “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol” is used in the field of chemical crystallography. It is synthesized as an intermediate for the production of new pyrazole derivatives .
Method of Application
The synthesis pathway of the compound begins with the reaction of the Vilsmeier-Haack reagent (DMF/POCl3) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one. The obtained 1H-pyrazole-4-carbaldehyde intermediate and aniline are reacted in ethanol at room temperature, to form the Schiff base derivative that is purified by recrystallization from ethanol .
Results or Outcomes
The crystal structure of the compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 21 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .
Photochromic Materials
Application
The compound is used in the field of photochromic materials. It is a part of a larger compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which displays interesting photochromic behavior in both the crystalline and solution phase .
Method of Application
The compound is synthesized as a result of a one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate .
Results or Outcomes
The synthesized compound exhibits a noticeable color change as a result of the photochromic reaction in the solid and solution state. This property makes it a potential candidate for the development of light-sensitive eyewear, optical memory, molecular devices, optical sensing applications, and molecular photonics .
Pharmaceutical Field
Application
The pyrazole ring, which is a part of the compound, is an important class of heterocyclic compounds in the pharmaceutical field .
Method of Application
Pyrazoles and their derivatives are synthesized through various chemical reactions and are used in the development of various drugs .
Results or Outcomes
Pyrazoles and their derivatives have been known to exhibit a wide range of physiological and pharmacological activities, such as anti-inflammatory, antibacterial, anti-convulsant, anticancer, anti-depressant, anti-hyperglycemic, antiviral, antipyretic, antioxidant, and antitubercular activities .
Synthesis of Thiolates, Azides, Amines, and Fused Pyrazolo Heterocycles
Application
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles .
Method of Application
The compound is prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .
Results or Outcomes
The synthesized compound is used as an intermediate in the production of new pyrazole derivatives .
Development of Light-Sensitive Eyewear and Optical Memory
Application
The compound is part of a larger compound that exhibits a noticeable color change as a result of the photochromic reaction in the solid and solution state. This property makes it a potential candidate for the development of light-sensitive eyewear and optical memory .
Method of Application
The compound is synthesized as a result of a one-pot, three-component reaction .
Results or Outcomes
The synthesized compound displays interesting photochromic behavior in both the crystalline and solution phase .
Pharmaceutical Field
Application
The pyrazole ring, which is a part of the compound, is an important class of heterocyclic compounds in the pharmaceutical field .
Method of Application
Pyrazoles and their derivatives are synthesized through various chemical reactions and are used in the development of various drugs .
Results or Outcomes
Pyrazoles and their derivatives have been known to exhibit a wide range of physiological and pharmacological activities, such as anti-inflammatory, antibacterial, anti-convulsant, anticancer, anti-depressant, anti-hyperglycemic, antiviral, antipyretic, antioxidant, and antitubercular activities .
Safety And Hazards
特性
IUPAC Name |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLHNYGSVMETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359107 | |
| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
1136-60-3 | |
| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




